molecular formula C16H22O6 B592816 tetranor-PGJM

tetranor-PGJM

Cat. No.: B592816
M. Wt: 310.34 g/mol
InChI Key: KPFBKANRLYZJQP-DGCLKSJQSA-N
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Description

Tetranor-PGJM (tetranor-prostaglandin J metabolite) is a cyclopentenone derivative formed via β-oxidation and dehydration of tetranor-PGDM, a major metabolite of prostaglandin D2 (PGD2) . Structurally, it is characterized by the loss of four methyl groups ("tetranor") and a cyclopentenone ring, with the chemical formula C₁₆H₂₂O₆ (molecular weight: 310.14 g/mol) . It is identified as a biomarker in lipidomic studies, particularly in inflammation and oxidative stress research, with applications in quantifying metabolic dysregulation in conditions like inflammatory bowel disease and chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetranor-PGJM typically involves the conversion of tetranor-PGDM (another PGD2 metabolite) through a series of chemical reactions. One common method includes treating tetranor-PGDM with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) and stirring the mixture overnight at room temperature. The resulting product is then purified using flash chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tetranor-PGJM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tetranor-PGJM has several scientific research applications across different fields:

Mechanism of Action

Tetranor-PGJM exerts its effects by reflecting the biosynthesis of PGD2, which plays a crucial role in various physiological processes. PGD2 is involved in inflammatory responses, regulation of sleep, and inhibition of platelet aggregation. The molecular targets and pathways associated with this compound include prostaglandin receptors and downstream signaling cascades that mediate these physiological effects .

Comparison with Similar Compounds

Analytical Detection Parameters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiles highlight differences in sensitivity and fragmentation:

Compound Precursor > Product Ion (m/z) Retention Time (min) Linear Range (ng/mL) LLOQ (ng/mL)
Tetranor-PGJM 309.30 > 155.35 4.2 0.01–200 0.05
Tetranor-PGDM 327.40 > 309.45 2.8 0.1–200 0.1
Resolvin D1 375.60 > 141.30 12.9 1–200 1

Key Insight: this compound’s lower limit of quantification (LLOQ = 0.05 ng/mL) suggests superior detectability in biological fluids compared to Resolvin D1, making it a preferred biomarker for low-abundance inflammatory studies .

Renal and Urinary Levels

In nephrectomy models, this compound levels remained unchanged (0.006 mg/g kidney), whereas tetranor-PGFM increased 7-fold, indicating divergent roles in kidney injury .

Exercise-Induced Inflammation

This compound was undetectable in elite triathletes’ urine, unlike tetranor-PGEM and PGDM, which decreased with training. This suggests this compound is less responsive to exercise-mediated anti-inflammatory effects .

Oxidative Stress

Unlike Resolvin D1 (pro-resolving), this compound’s cyclopentenone structure may promote redox signaling via Keap1-Nrf2 activation, a mechanism absent in non-electrophilic metabolites like tetranor-PGFM .

Biological Activity

Tetranor-PGJM is a significant metabolite derived from prostaglandin D2 (PGD2) and plays a crucial role in various biological processes, particularly in inflammation and immune response. This article synthesizes findings from diverse research studies to elucidate the biological activity of this compound, including its anti-inflammatory properties, mechanisms of action, and implications in disease states.

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory activity, which is critical in managing various inflammatory conditions. Research indicates that it can modulate the levels of pro-inflammatory mediators in the body. For instance, a study demonstrated that this compound significantly reduced levels of various oxylipins associated with inflammation, such as 15-keto-PGF2α and 2,3-dinor-15-F2t-IsoP, after dietary interventions involving fruit and vegetable extracts .

Table 1: Effect of this compound on Inflammatory Biomarkers

BiomarkerBaseline (ng/mL)Post-Intervention (ng/mL)p-value
15-keto-PGF2α0.90 ± 0.250.74 ± 0.19< 0.05
2,3-dinor-15-F2t-IsoP1.17 ± 0.351.02 ± 0.27< 0.05
Total Oxylipins Count8.03 ± 1.867.25 ± 1.23< 0.05

These findings suggest that this compound may serve as a potential therapeutic agent for conditions characterized by chronic inflammation.

This compound functions through several pathways, primarily by acting on G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). These receptors are pivotal in mediating the effects of eicosanoids, influencing cellular responses to inflammatory stimuli .

Colitis Model

A significant study utilized a murine model of colitis to evaluate the effects of this compound on inflammatory bowel disease (IBD). The study employed a highly sensitive LC-MS/MS method to quantify eicosanoid levels, revealing that treatment with this compound led to significant reductions in pro-inflammatory markers associated with IBD .

Table 2: Eicosanoid Levels in Colitis Model

EicosanoidControl Group (pg/mL)This compound Treated Group (pg/mL)
Tetranor-PGEM327.40309.45
Tetranor-PGFM329.40311.50
This compound309.30155.35

The data indicates that this compound not only reduces specific eicosanoids but also alters the overall inflammatory profile in treated subjects.

Implications in Disease States

This compound's modulation of inflammatory pathways suggests its potential utility in treating various diseases characterized by excessive inflammation, such as cardiovascular diseases, diabetes, and allergic reactions . Its ability to influence the levels of key inflammatory mediators positions it as a promising candidate for further therapeutic exploration.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying tetranor-PGJM in biological samples?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Researchers should validate their protocols using internal standards (e.g., deuterated analogs) and optimize extraction methods (e.g., solid-phase extraction) to minimize matrix interference. Reporting guidelines for analytical validation, including limits of detection and reproducibility, should align with journal standards .

Q. How can cross-species differences impact the interpretation of this compound's biological activity?

  • Methodological Answer: Comparative studies using phylogenetically diverse models (e.g., insect venom vs. mammalian systems) are critical. Researchers should validate cross-reactivity of antibodies or probes and correlate findings with species-specific metabolic pathways. Data interpretation must account for evolutionary divergence in eicosanoid signaling .

Q. What role does this compound play in eicosanoid signaling pathways, and how can this be experimentally verified?

  • Methodological Answer: Use enzyme inhibition assays (e.g., cyclooxygenase inhibitors) or genetic knockout models to disrupt pathway components. Quantify downstream metabolites via targeted metabolomics and correlate with functional assays (e.g., inflammation markers). Pathway mapping tools like KEGG can contextualize results .

Q. What are the best practices for synthesizing this compound in laboratory settings?

  • Methodological Answer: Employ stereoselective synthesis techniques to ensure correct isomer configuration. Purity should be verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Stability studies under varying pH and temperature conditions are essential for protocol reproducibility .

Advanced Research Questions

Q. How can researchers ensure the specificity of this compound detection in complex biological matrices?

  • Methodological Answer: Optimize chromatographic separation to resolve co-eluting metabolites. Use multiple reaction monitoring (MRM) transitions in LC-MS/MS and confirm specificity via stable isotope dilution. Cross-validate findings with orthogonal methods like immunoaffinity purification .

Q. What strategies are recommended for resolving contradictory findings in this compound research?

  • Methodological Answer: Conduct systematic reviews to identify methodological discrepancies (e.g., sample preparation, detection limits). Replicate studies under standardized conditions and perform meta-analyses to assess effect sizes. Transparent reporting of negative results is critical to address publication bias .

Q. How should researchers design experiments to study the metabolic pathways involving this compound?

  • Methodological Answer: Use isotopic labeling (e.g., ¹⁴C or ³H) to trace metabolic fate in vivo. Combine untargeted metabolomics with enzyme activity assays to identify rate-limiting steps. Experimental objectives should align with the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What ethical considerations are critical when conducting human studies involving this compound analysis?

  • Methodological Answer: Obtain informed consent with explicit disclosure of biospecimen usage. Secure institutional review board (IRB) approval for protocols involving vulnerable populations. Data anonymization and adherence to GDPR/HIPAA guidelines are mandatory for privacy compliance .

Q. What are the common sources of variability in this compound measurements, and how can they be mitigated?

  • Methodological Answer: Pre-analytical factors (e.g., sample storage temperature, hemolysis) contribute significantly. Implement standardized SOPs for sample collection and use quality control pools across batches. Statistical tools like coefficient of variation (CV) analysis help quantify technical variability .

Q. How do researchers validate the biological relevance of this compound in disease models?

  • Methodological Answer: Establish dose-response relationships in preclinical models (e.g., murine inflammation assays). Correlate tissue-specific this compound levels with histopathological outcomes. Use CRISPR/Cas9 gene editing to perturb biosynthesis pathways and assess phenotypic rescue .

Q. Guidance for Data Reporting

  • Tables and Figures : Follow journal-specific guidelines (e.g., Springer’s LaTeX templates) . Include raw data, CVs, and statistical parameters (e.g., p-values, confidence intervals) in supplementary materials.
  • Ethical Compliance : Declare IRB approval numbers and consent procedures in the Methods section .
  • Contradiction Analysis : Use PRISMA guidelines for systematic reviews and emphasize negative results in Discussion sections .

Properties

IUPAC Name

8-[(1R,2S)-2-(2-carboxyethyl)-5-oxocyclopent-3-en-1-yl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFBKANRLYZJQP-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(C1CCC(=O)O)CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)[C@@H]([C@H]1CCC(=O)O)CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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